REACTION_CXSMILES
|
[H-].[Na+].Cl[CH2:4][C:5]([CH2:7]Cl)=[CH2:6].[OH:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].CC(O)=O>CN(C)C=O.C1COCC1>[CH2:6]=[C:5]1[CH2:7][O:9][CH2:10][CH2:11][N:12]([C:13]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:19])[CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=C)CCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
OCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in water
|
Type
|
CUSTOM
|
Details
|
at 45-55° C.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
The residue was poured with water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture of ethyl acetate (200 mL), hexane (100 mL) and chloroform (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL) and brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layer was extracted with a mixture of ethyl acetate (150 mL) and hexane (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (2×100 mL) and brine
|
Type
|
FILTRATION
|
Details
|
The extracts were filtered sequentially through silica gel (25 g) and sodium sulfate (50 mL)
|
Type
|
WASH
|
Details
|
eluting with chloroform (100 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C1CN(CCOC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.177 mol | |
AMOUNT: MASS | 35.8 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |